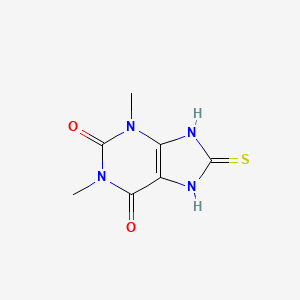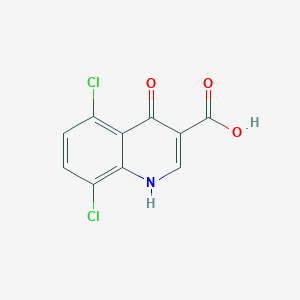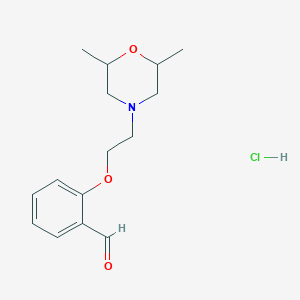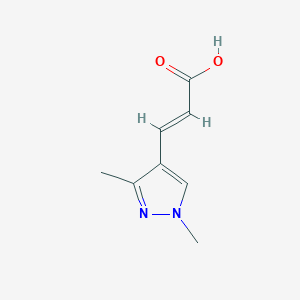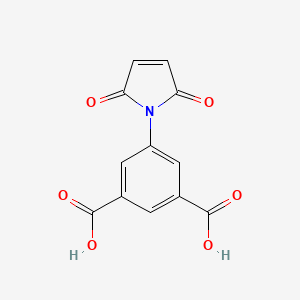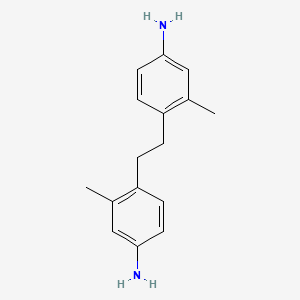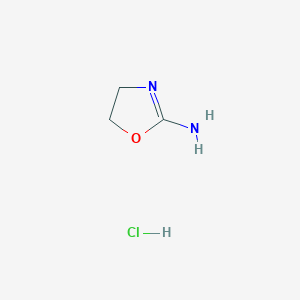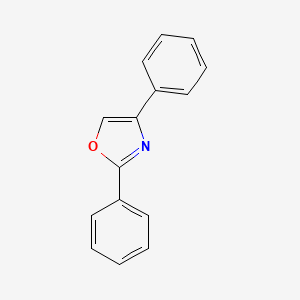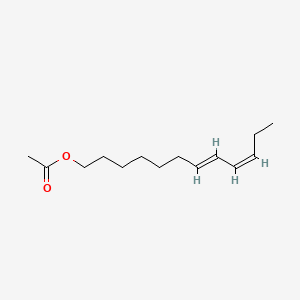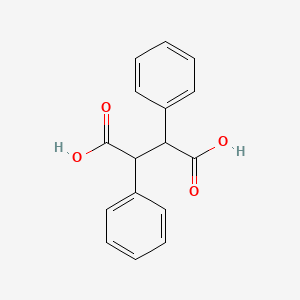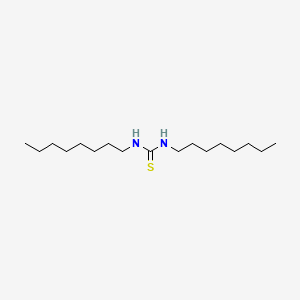![molecular formula C22H32O2 B3025671 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol CAS No. 2552798-21-5](/img/structure/B3025671.png)
5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Übersicht
Beschreibung
Cannabidihexol (CBDH) ist ein Phytocannabinoid, das in der Cannabis sativa Pflanze vorkommt. Es ist ein Homolog von Cannabidiol (CBD) mit einer Hexylseitenkette anstelle einer Pentylseitenkette. CBDH ist nicht psychotrop und hat potenzielle therapeutische Eigenschaften gezeigt, einschließlich analgetischer Aktivität .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CBDH beinhaltet die Verwendung der Friedel-Crafts-Alkylierung, gefolgt von Ringöffnungs- und Cyclisierungsreaktionen. Diese Reaktionen können sowohl mit homogenen als auch heterogenen Lewis-Säuren in einem kontinuierlichen Fließsystem durchgeführt werden . Der Syntheseweg liefert typischerweise bis zu 45 % des gewünschten Produkts.
Industrielle Produktionsmethoden
Die industrielle Produktion von CBDH befindet sich noch in einem frühen Stadium, beinhaltet aber ähnliche Synthesewege wie die in Laborumgebungen verwendeten. Kontinuierliche Flusschemie wird wegen ihrer Skalierbarkeit, Sicherheit und Effizienz bevorzugt .
Chemische Reaktionsanalyse
Arten von Reaktionen
CBDH durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: CBDH kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können CBDH in seine reduzierten Formen umwandeln.
Substitution: CBDH kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von CBDH, die unterschiedliche pharmakologische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
CBDH hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Medizin: Wird auf seine analgetischen, entzündungshemmenden und neuroprotektiven Eigenschaften untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Therapeutika.
Wirkmechanismus
CBDH übt seine Wirkung aus, indem es mit dem Endocannabinoid-System, insbesondere den Cannabinoid-Rezeptoren CB1 und CB2, interagiert. Es funktioniert als Anandamid-Wiederaufnahme- und Abbauinhibitor, wodurch die Endocannabinoid-Spiegel in den Synapsen des Gehirns erhöht werden . Diese Modulation der Neurotransmitterfreisetzung beeinflusst verschiedene physiologische Prozesse, einschließlich Schmerzempfindung, Entzündung und Stimmung .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Cannabidiol (CBD), is the endocannabinoid system . This system is responsible for maintaining homeostasis in the body and is a popular target for pharmacotherapy . The endocannabinoids, which are part of this system, act mainly as cannabinoid receptor ligands .
Mode of Action
CBD interacts with various molecular targets, including cannabinoid receptors and other components of the endocannabinoid system . It exerts a number of beneficial pharmacological effects, including anti-inflammatory and antioxidant properties .
Biochemical Pathways
The interaction of CBD with the endocannabinoid system affects several biochemical pathways. These include pathways associated with oxidative stress , lipid peroxidation , and inflammation . The downstream effects of these pathways contribute to the therapeutic potential of CBD for many diseases, particularly those associated with oxidative stress .
Result of Action
The interaction of CBD with its targets leads to a variety of molecular and cellular effects. Its anti-inflammatory properties can help reduce inflammation at the cellular level . Similarly, its antioxidant properties can help neutralize harmful free radicals in the body, thereby preventing cellular damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CBDH involves the use of Friedel-Crafts alkylation, followed by ring opening and cyclization reactions. These reactions can be performed using both homogeneous and heterogeneous Lewis acids in a continuous flow system . The synthetic route typically yields up to 45% of the desired product.
Industrial Production Methods
Industrial production of CBDH is still in its early stages, but it involves similar synthetic routes as those used in laboratory settings. Continuous flow chemistry is preferred for its scalability, safety, and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
CBDH undergoes various chemical reactions, including:
Oxidation: CBDH can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert CBDH to its reduced forms.
Substitution: CBDH can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CBDH, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
CBDH has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cannabidiol (CBD): Ein nicht psychotropes Cannabinoid mit einer Pentylseitenkette.
Δ9-Tetrahydrocannabinol (Δ9-THC): Ein psychotropes Cannabinoid mit einer Pentylseitenkette.
Cannabigerol (CBG): Ein nicht psychotropes Cannabinoid mit einer Pentylseitenkette.
Cannabichromen (CBC): Ein nicht psychotropes Cannabinoid mit einer Pentylseitenkette.
Einzigartigkeit von CBDH
CBDH ist aufgrund seiner Hexylseitenkette einzigartig, die es von anderen Cannabinoiden wie CBD und Δ9-THC unterscheidet. Dieser strukturelle Unterschied kann zu seinen unterschiedlichen pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen beitragen .
Eigenschaften
IUPAC Name |
5-hexyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-5-6-7-8-9-17-13-20(23)22(21(24)14-17)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23-24H,2,5-11H2,1,3-4H3/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKUWGCTBUVNJQ-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201038862 | |
| Record name | 5-Hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201038862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2552798-21-5 | |
| Record name | 5-Hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201038862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



